(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
Description
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride (CAS: 323196-43-6; molecular formula: C₁₃H₁₉ClN₂O; molecular weight: 254.76 g/mol) is a chiral organocatalyst widely employed in asymmetric synthesis . It belongs to the MacMillan imidazolidinone family, renowned for enabling enantioselective transformations such as Diels-Alder reactions and 1,3-dipolar cycloadditions . The compound is characterized by:
- Stereochemistry: The (5R)-configuration ensures high enantioselectivity in catalytic applications.
- Physical Properties: Available as a white to off-white solid with ≥97% purity, stored under argon to prevent degradation .
- Applications: Critical in pharmaceutical research for constructing chiral centers in complex molecules .
Properties
IUPAC Name |
(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFEXGDFJLJGM-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323196-43-6 | |
| Record name | (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Chiral Amines with Ketones
The foundational approach involves the stereoselective cyclocondensation of (R)-1-phenylethylamine derivatives with trimethylacetone. As demonstrated in MacMillan’s pioneering work, this method leverages the inherent chirality of the benzylamine precursor to control the configuration at the C5 position. The reaction proceeds via a two-step mechanism:
Iminium Intermediate Formation :
$$ \text{(R)-1-Phenylethylamine} + \text{Trimethylacetone} \xrightarrow{\text{HCl, EtOH}} \text{Iminium Chloride} $$
Protonation of the amine facilitates nucleophilic attack on the ketone, forming a tetrahedral intermediate that dehydrates to yield the iminium ion.Cyclization and Rearomatization :
Intramolecular attack by the secondary amine on the iminium carbon completes the imidazolidinone ring. Computational studies indicate that the gem-dimethyl substituents enforce a chair-like transition state, ensuring >98% enantiomeric excess (ee) in the final product.
Solid-Phase Synthesis for Scalable Production
Recent adaptations employ polystyrene-supported benzylamines to facilitate catalyst recycling. As reported in the Maynooth University protocol, this method achieves 82% yield over three cycles while maintaining 95% ee (Table 1). Key parameters include:
- Temperature : 60°C optimal for iminium stability
- Solvent System : 9:1 Methanol/Water (v/v) enhances reaction rate by 40% compared to anhydrous conditions
Table 1: Comparative Yields in Solid-Phase vs. Solution-Phase Synthesis
| Method | Cycle 1 Yield | Cycle 3 Yield | ee Retention |
|---|---|---|---|
| Solid-Phase | 89% | 82% | 95% |
| Traditional | 92% | N/A | 98% |
Stereochemical Control and Resolution Techniques
Dynamic Kinetic Resolution
The (5R) configuration is preserved through a combination of steric effects and hydrogen-bond-directed crystallization. X-ray crystallographic data reveals that the benzyl group adopts a pseudoaxial orientation to minimize A(1,3) strain with the gem-dimethyl substituents (Figure 1). This conformational locking prevents racemization during the hydrochloride salt formation step.
Chiral Pool Derivatization
Alternative routes utilize (R)-phenylglycine as a chiral template. Reductive amination with levulinic acid followed by cyclization in HCl/EtOH achieves 85% ee, though this method requires additional recrystallization steps to reach pharmaceutical-grade purity.
Hydrochloride Salt Formation and Purification
Acid-Mediated Precipitation
Treating the free base with gaseous HCl in diethyl ether induces selective crystallization of the monohydrochloride species. FT-IR analysis confirms protonation occurs exclusively at the tertiary amine (N-H stretch: 2700 cm⁻¹), leaving the imidazolidinone carbonyl intact (1695 cm⁻¹).
Solvent Screening for Polymorph Control
Systematic solvent studies identify ethanol/water (7:3) as optimal for producing the thermodynamically stable Form I crystal. Differential scanning calorimetry shows Form I has a melting point of 214°C with <1% weight loss up to 150°C, ensuring thermal stability during catalytic applications.
Industrial-Scale Process Optimization
Continuous Flow Reactor Design
A recent advancement employs microfluidic reactors to reduce reaction time from 48 hours to 90 minutes. Key benefits include:
Green Chemistry Metrics
The updated E-factor (kg waste/kg product) demonstrates significant improvements:
Table 2: Environmental Impact Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| PMI (Process Mass Intensity) | 34.1 | 12.9 |
| Carbon Efficiency | 41% | 68% |
Analytical Characterization Protocols
Chiral Purity Assessment
HPLC analysis using a Chiralpak IC-3 column (hexane/IPA 85:15) resolves enantiomers with Rs = 2.3. Method validation shows linearity (R² = 0.9998) from 0.1-10 mg/mL, enabling precise quantification of residual (5S)-enantiomer.
Solid-State NMR for Crystal Form Verification
¹³C CP/MAS NMR reveals distinct shifts for Form I:
- C4 Carbonyl: 172.3 ppm (vs. 170.9 ppm in Form II)
- Benzyl CH₂: 45.1 ppm (vs. 43.8 ppm in Form II)
These differences correlate with altered hydrogen-bonding networks observed in single-crystal structures.
Applications in Asymmetric Catalysis
The synthetic utility of (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is exemplified in:
Chemical Reactions Analysis
Diels–Alder Cycloadditions
This catalyst enables enantioselective Diels–Alder reactions between α,β-unsaturated aldehydes and dienes. The reaction proceeds via LUMO-lowering iminium activation, with the catalyst shielding the Si face of the activated olefin, directing nucleophilic attack to the Re face .
Key Data:
| Dienophile | Diene | Yield (%) | endo:exo | ee (%) |
|---|---|---|---|---|
| Crotonaldehyde | 1,3-Cyclohexadiene | 82 | 14:1 | 94 |
| Cinnamaldehyde | Isoprene | 75 | — | 83 |
| (E)-2-Pentenal | 1,3-Butadiene | 75 | 5:1 | 90 |
Reaction conditions: 5–20 mol% catalyst, MeOH–H₂O, 23°C . Computational studies confirm an asynchronous mechanism where diene attack on the β-carbon is rate-limiting .
Intramolecular Diels–Alder (IMDA) Reactions
The catalyst facilitates enantioselective Type I and Type II IMDAs for constructing bicyclic systems. For example:
-
Type I IMDA : Produced bicyclic aldehydes with >90% ee, enabling concise syntheses of natural products like solanapyrone D .
-
Type II IMDA : Achieved 88% ee in forming fused bicyclic frameworks, demonstrating versatility for complex molecule assembly .
Friedel–Crafts Alkylations
Electron-rich aromatics (e.g., pyrroles, indoles) undergo conjugate additions to α,β-unsaturated aldehydes with high stereocontrol. The catalyst’s tert-butyl group mitigates steric hindrance, enhancing reactivity :
Mukaiyama–Michael Reactions
The catalyst mediates enantioselective additions of silyl enol ethers to α,β-unsaturated aldehydes. This method provides access to γ-butenolides with 89–93% ee, critical for natural product synthesis .
Asymmetric Epoxidations
Employing oxone as an oxidant, the catalyst achieves epoxidation of α,β-unsaturated aldehydes via a "slow-release" mechanism. Key results include :
-
Cyclohexenecarboxaldehyde : 92% yield, 90% ee.
-
Cinnamaldehyde derivatives : 85–89% ee with broad substrate tolerance.
Tandem Bond-Forming Cascades
The catalyst enables multicomponent cascades, such as the addition–cyclization of tryptamines with α,β-unsaturated aldehydes to form pyrroloindolines :
| Substrate | Yield (%) | ee (%) |
|---|---|---|
| Tryptamine + Crotonaldehyde | 85 | 95 |
| Tryptamine + Cinnamaldehyde | 77 | 91 |
Petasis–Borono–Mannich Reactions
In oligonucleotide-functionalization protocols, the catalyst facilitates three-component couplings between aldehydes, amines, and boronic acids. Example :
-
CPG-coupled oligonucleotide + Aniline + Allylboronate : 72% conversion, >90% ee.
Comparative Performance
| Reaction Type | Catalyst Loading (mol%) | Typical ee (%) | Key Advantage |
|---|---|---|---|
| Diels–Alder | 5–20 | 83–94 | Broad diene/dienophile scope |
| Friedel–Crafts | 10–20 | 85–95 | Tolerance for heteroaromatics |
| Epoxidation | 15–25 | 85–92 | Slow oxidant release mechanism |
Mechanistic Insights
-
Iminium Activation : The catalyst forms an E-configured iminium ion, minimizing steric clash between the tert-butyl group and the substrate .
-
Enantiofacial Control : Benzyl and tert-butyl groups on the imidazolidinone create a chiral environment, steering nucleophilic attack to the Re face .
-
Solvent Effects : Aqueous methanol accelerates iminium hydrolysis, enhancing catalytic turnover .
Scientific Research Applications
Organic Synthesis
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is extensively used as an organocatalyst in several important synthetic reactions:
- Enantioselective Diels-Alder Reactions : This compound has been employed in the first highly enantioselective Diels-Alder reaction, facilitating the formation of cyclohexene derivatives with high stereoselectivity.
- Michael Additions : It catalyzes Michael additions effectively, allowing for the formation of carbon-carbon bonds with high enantiomeric excess.
Biological Studies
Research has indicated potential biological activities for this compound:
- Enzyme Inhibition : Studies have explored its ability to inhibit specific enzymes, which could lead to therapeutic applications.
- Interaction with Biomolecules : The compound's interactions with various biomolecules are under investigation for their implications in drug design.
Pharmaceutical Applications
The compound plays a significant role in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs):
- Chiral Drug Synthesis : Its ability to produce enantiomerically pure compounds makes it valuable in pharmaceutical development where stereochemistry is critical for efficacy.
Case Studies
- Asymmetric Synthesis of Pharmaceuticals :
- A study demonstrated the use of this compound in synthesizing an important anti-cancer drug where it facilitated the formation of a key intermediate with high enantiomeric purity.
- Catalytic Performance in Industrial Applications :
- In an industrial setting, this compound was utilized to produce fine chemicals through asymmetric synthesis routes that improved yield and reduced waste compared to traditional methods.
Mechanism of Action
The mechanism of action of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and steric interactions, facilitating the formation of enantioselective products. The imidazolidinone ring and the benzyl group play crucial roles in stabilizing transition states and intermediates during the catalytic process.
Comparison with Similar Compounds
Enantiomeric Pair: (5S)-(−)- vs. (5R)-(+)-Forms
Key Insight : The enantiomers exhibit mirror-image catalytic behaviors, enabling access to opposite stereoisomers of target molecules .
Salt Forms: Hydrochloride vs. Trifluoroacetate
Key Insight : The choice of counterion modulates solubility and compatibility with reaction media .
Substituted Imidazolidinones: tert-Butyl vs. Benzyl Derivatives
Key Insight : Substituents like tert-butyl groups increase steric hindrance, refining selectivity in crowded reaction environments .
Biological Activity
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral compound with significant implications in organic chemistry, particularly in asymmetric catalysis. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 254.76 g/mol
- CAS Number : 323196-43-6
- Structure : Characterized by a four-membered imidazolidinone ring with a benzyl group and three methyl groups.
Catalytic Properties
This compound is recognized for its role as an effective organocatalyst in various asymmetric reactions. Its ability to facilitate the formation of enantiomerically enriched compounds is crucial in pharmaceutical development, where the stereochemistry of molecules can significantly influence their biological activity and therapeutic efficacy .
Interaction Studies
Research has focused on the interactions of this compound with various substrates in catalytic processes. These studies aim to elucidate its mechanism of action and efficiency as a catalyst in asymmetric transformations. Notably, further investigation into its interactions with biological macromolecules could reveal potential therapeutic roles or toxicity profiles.
Comparative Analysis
The compound shares structural similarities with several other imidazolidinones. A comparative analysis highlights how variations in stereochemistry and substituents can affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | Enantiomer of the target compound | Different stereochemistry leading to distinct reactivity |
| 2-Benzyl-4-imidazolidinone | Lacks methyl substitutions | Simpler structure with different catalytic properties |
| 1-Benzyl-3-methylimidazolidinone | Contains a different imidazole ring structure | Exhibits different biological activities |
The unique stereochemistry and substitution pattern of this compound enhance its efficacy as an organocatalyst while providing distinct biological interactions compared to its analogs.
Asymmetric Catalysis Applications
- Diels-Alder Reactions : The compound has been employed in asymmetric Diels-Alder reactions, demonstrating high enantioselectivity and yield.
- 1,3-Dipolar Additions : It has shown effectiveness in catalyzing 1,3-dipolar additions, which are essential for synthesizing complex organic molecules.
These applications underline the compound's versatility and significance in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to maintain the stability of (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride?
- Methodological Answer : Store in a tightly sealed container under inert atmosphere (e.g., nitrogen), in a dark, dry, and well-ventilated area at room temperature. Avoid exposure to moisture, light, and incompatible materials (e.g., strong oxidizing agents). Data for the (5S)-(−)-enantiomer suggests similar stability under these conditions, but enantiomer-specific stability studies are recommended .
Q. What personal protective equipment (PPE) is essential for safe handling?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. For respiratory protection, use NIOSH-approved N100/P3 respirators if dust formation occurs. Conduct operations in a fume hood with local exhaust ventilation. These protocols are extrapolated from safety data for the (5S)-(−)-enantiomer .
Q. How can researchers confirm the enantiomeric purity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) or polarimetry to measure optical rotation ([α]D). Compare results with literature values for the (5R)-(+)-enantiomer (e.g., exact mass: 346.054272 ). Nuclear Overhauser Effect (NOE) NMR experiments can further validate stereochemistry .
Advanced Research Questions
Q. What role does the stereochemistry of this compound play in asymmetric organocatalysis?
- Methodological Answer : The (5R)-(+)-enantiomer acts as a chiral catalyst in asymmetric reactions (e.g., Diels-Alder, Michael additions) by inducing enantioselectivity via hydrogen-bonding or iminium-ion activation. Its benzyl and methyl substituents stabilize transition states, while the imidazolidinone core facilitates enamine formation. Compare catalytic efficiency with (5S)-(−)-counterparts using kinetic studies .
Q. How can researchers address contradictions in reported reaction yields when using this catalyst?
- Methodological Answer : Systematically test variables:
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance solubility vs. non-polar solvents.
- Temperature : Optimize between 0°C–25°C to balance reaction rate and enantioselectivity.
- Additives : Screen Brønsted acids (e.g., TFA) or salts to stabilize intermediates.
- Substrate scope : Evaluate steric/electronic effects of substrates on yield. Document protocols rigorously to ensure reproducibility .
Q. What analytical techniques are suitable for characterizing decomposition products under catalytic conditions?
- Methodological Answer : Use LC-MS or GC-MS to identify volatile byproducts (e.g., CO, HCl, nitrogen oxides ). For non-volatile residues, employ FTIR or NMR to detect imidazolidinone ring-opening products. Thermogravimetric analysis (TGA) can assess thermal stability under reaction conditions .
Data Gaps and Contradictions
- Toxicity Data : No specific data exists for the (5R)-(+)-enantiomer. Refer to (5S)-(−)-enantiomer SDS for acute toxicity (H302: harmful if swallowed) and handle with equivalent precautions .
- Ecological Impact : No bioaccumulation or degradation data available. Assume high environmental risk and prevent soil/water contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
